ethyl 1-methyl-5-{[(pyridin-2-ylmethyl)amino]carbonyl}-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 1-methyl-5-{[(pyridin-2-ylmethyl)amino]carbonyl}-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole-based molecules. It has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The exact mechanism of action of ethyl 1-methyl-5-{[(pyridin-2-ylmethyl)amino]carbonyl}-1H-pyrazole-3-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. It may also act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Ethyl 1-methyl-5-{[(pyridin-2-ylmethyl)amino]carbonyl}-1H-pyrazole-3-carboxylate has been found to exhibit significant biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 1-methyl-5-{[(pyridin-2-ylmethyl)amino]carbonyl}-1H-pyrazole-3-carboxylate in lab experiments include its high potency, low toxicity, and ease of synthesis. However, its limitations include its poor solubility in aqueous media and its instability under acidic conditions.
Future Directions
There are several future directions for the research on ethyl 1-methyl-5-{[(pyridin-2-ylmethyl)amino]carbonyl}-1H-pyrazole-3-carboxylate. Some of these include:
1. Further investigation of its mechanism of action and molecular targets.
2. Development of more stable and soluble analogs for improved bioavailability.
3. Exploration of its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
4. Investigation of its pharmacokinetic properties and drug-drug interactions.
5. Evaluation of its efficacy in clinical trials for the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, ethyl 1-methyl-5-{[(pyridin-2-ylmethyl)amino]carbonyl}-1H-pyrazole-3-carboxylate is a promising compound with potential applications in the field of medicinal chemistry. Its anti-inflammatory, analgesic, and antitumor activities make it a valuable target for further research. However, more studies are needed to fully understand its mechanism of action and to develop more stable and soluble analogs for improved bioavailability.
Scientific Research Applications
Ethyl 1-methyl-5-{[(pyridin-2-ylmethyl)amino]carbonyl}-1H-pyrazole-3-carboxylate has shown potential applications in the field of medicinal chemistry. It has been reported to exhibit significant anti-inflammatory and analgesic activities in animal models. It has also been found to possess antitumor activity against various cancer cell lines.
properties
IUPAC Name |
ethyl 1-methyl-5-(pyridin-2-ylmethylcarbamoyl)pyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-3-21-14(20)11-8-12(18(2)17-11)13(19)16-9-10-6-4-5-7-15-10/h4-8H,3,9H2,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBVXZDNSMLBHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C(=O)NCC2=CC=CC=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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